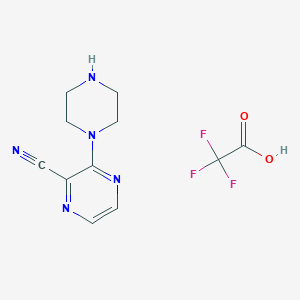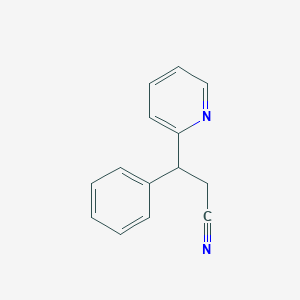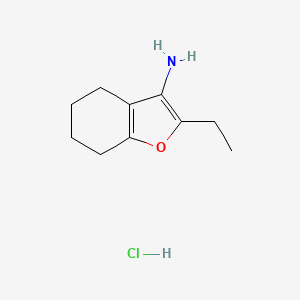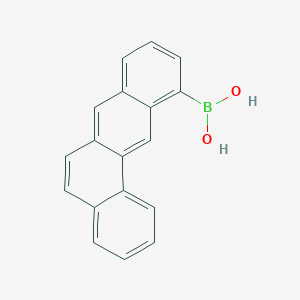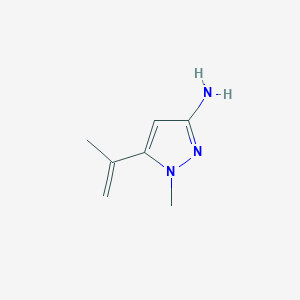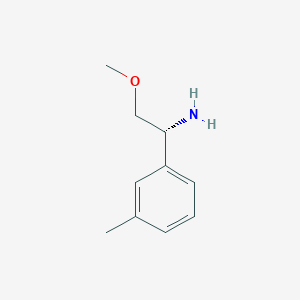
(R)-2-Methoxy-1-(m-tolyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Methoxy-1-(m-tolyl)ethanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to the second carbon of the ethanamine chain and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methoxy-1-(m-tolyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as m-toluidine and methoxyacetaldehyde.
Reductive Amination: The key step in the synthesis is the reductive amination of methoxyacetaldehyde with m-toluidine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed.
Industrial Production Methods
In an industrial setting, the production of ®-2-Methoxy-1-(m-tolyl)ethanamine may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-Methoxy-1-(m-tolyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include imines, oximes, alcohols, and substituted derivatives of ®-2-Methoxy-1-(m-tolyl)ethanamine.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Methoxy-1-(m-tolyl)ethanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential effects on neurotransmitter systems. It may act as a ligand for certain receptors, influencing biological processes.
Medicine
In medicine, ®-2-Methoxy-1-(m-tolyl)ethanamine is investigated for its potential therapeutic applications. It may have activity as a central nervous system stimulant or as a precursor to active pharmaceutical ingredients.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for the development of new products with specific properties.
Mechanism of Action
The mechanism of action of ®-2-Methoxy-1-(m-tolyl)ethanamine involves its interaction with molecular targets such as receptors and enzymes. The compound may bind to specific receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways. This interaction can lead to various physiological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Methoxy-1-(m-tolyl)ethanamine: The enantiomer of the compound with similar chemical properties but different biological activity.
2-Methoxy-1-phenylethanamine: A compound with a similar structure but lacking the methyl group on the benzene ring.
2-Methoxy-1-(p-tolyl)ethanamine: A compound with the methoxy group in the para position instead of the meta position.
Uniqueness
®-2-Methoxy-1-(m-tolyl)ethanamine is unique due to its specific stereochemistry and substitution pattern. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(1R)-2-methoxy-1-(3-methylphenyl)ethanamine |
InChI |
InChI=1S/C10H15NO/c1-8-4-3-5-9(6-8)10(11)7-12-2/h3-6,10H,7,11H2,1-2H3/t10-/m0/s1 |
InChI Key |
BIEJXDJKWHAMIH-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H](COC)N |
Canonical SMILES |
CC1=CC(=CC=C1)C(COC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3S)-Methyl 1-(3-ethoxy-4-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12980899.png)
![3-Azabicyclo[4.1.0]heptan-7-ol](/img/structure/B12980909.png)
![3-Bromo-2-(5-methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12980916.png)
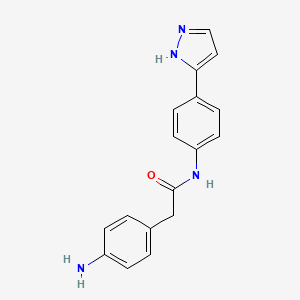

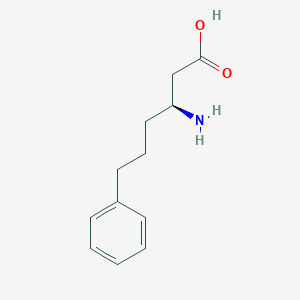
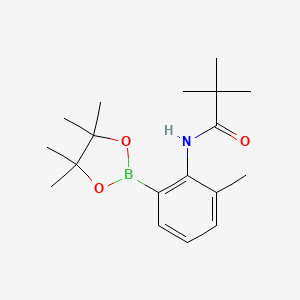
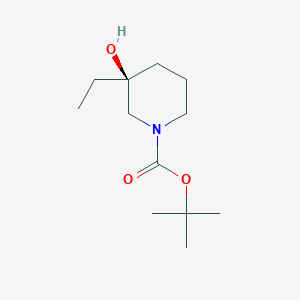
![4-Fluoro-2-(furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12980948.png)
